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Compound of Interest

Compound Name: n-Oleoy! serinol

Cat. No.: B1660185

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Oleoyl serinol's interaction with key
components of the endocannabinoid system against major endogenous cannabinoids and
related signaling lipids. The information is intended to support research and drug development
efforts by offering a clear, data-driven perspective on the pharmacological profile of this
compound.

Comparative Analysis of Receptor Binding and
Enzyme Inhibition

N-Oleoyl serinol, a naturally occurring N-acyl amide, has been investigated for its biological
activities. To contextualize its role within the endocannabinoid system, this section compares its
binding affinities and inhibitory concentrations against well-characterized endocannabinoids
and other N-acyl amides. The data presented in the following tables are compiled from various
independent studies and should be interpreted with consideration for potential variations in
experimental conditions.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of N-Oleoyl serinol and
comparable compounds at the cannabinoid receptors CB1 and CB2, and the G-protein coupled
receptor GPR119. Lower Ki values indicate higher binding affinity.
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CB1 Receptor (Ki, CB2 Receptor (Ki, .
Compound GPR119 (Ki, nM)
nM) nM)
N-Oleoyl serinol >10,000[1] >10,000[1] Not Reported
Anandamide (AEA) 89[2] 371[2] Very Weak Agonist[3]
2-
Arachidonoylglycerol 472 1400 Not Reported
(2-AG)
Oleoylethanolamide Agonist (EC50 =
>10,000 >10,000
(OEA) 3,000)
Palmitoylethanolamid )
>10,000 >10,000 Weak Agonist

e (PEA)

Note: A study on N-oleoyl-I-serine (OS) found no binding to CB1 and CB2 receptors at
concentrations up to 10 pM.

Functional Activity (EC50) at GPR119

This table presents the functional activity (EC50, in uM) of N-Oleoyl serinol and related lipids
at the GPR119 receptor, typically measured via cAMP accumulation assays. Lower EC50
values indicate greater potency.

Compound GPR119 (EC50, pM)

) Very Low Activity (2.2% cAMP response at
N-Oleoyl serinol

10pM)
Oleoylethanolamide (OEA) ~5
N-Oleoyl-dopamine Potency equivalent to OEA
2-Oleoyl glycerol (2-0OG) 2.5

Enzyme Inhibition (IC50)
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The following table details the inhibitory concentrations (IC50, in uM) of N-Oleoyl serinol and
its counterparts against the primary endocannabinoid-degrading enzymes, Fatty Acid Amide
Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Lower IC50 values signify more
potent inhibition.

Compound FAAH (IC50, pM) MAGL (IC50, uM)
) Not Reported (Arachidonoyl
N-Oleoyl serinol Not Reported )
serinol: 73)
Anandamide (AEA) Substrate Weak Inhibition
) Substrate (at a faster rate than
2-Arachidonoylglycerol (2-AG) 13
AEA)
Oleoylethanolamide (OEA) Substrate No significant inhibition
Palmitoylethanolamide (PEA) Poor Substrate No significant inhibition

Note: While a specific IC50 for N-Oleoyl serinol at MAGL is not available, the structurally
similar compound, Arachidonoyl serinol, demonstrates weak inhibition. Palmitoyl serinol also
shows very weak interaction with both FAAH and MAGL.

Signaling Pathways and Experimental Overviews

To provide a clearer understanding of the interactions detailed above, the following diagrams
illustrate the canonical endocannabinoid signaling pathway and a typical experimental workflow
for assessing compound activity.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1660185?utm_src=pdf-body
https://www.benchchem.com/product/b1660185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

binding

Presynaptic Neu

Interaction not reported

Ca2+ Channel

Inhibits
neurotransmitter
release

Neurotransmitter
Vesicle

Endocannabinoid Signaling Pathway

r

NAPE-PLD DAGL

[Synthesize ynthesizes

Postsynaptic Neuron )

2-Arachidonoylglycerol
(2-AG)

Degraded by

© 2025 BenchChem. All rights reserved.

4/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Workflow for Compound Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.cn [sigmaaldrich.cn]

2. researchgate.net [researchgate.net]

3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is
bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [N-Oleoyl Serinol: A Comparative Analysis of its
Interaction with the Endocannabinoid System]. BenchChem, [2025]. [Online PDF]. Available

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1660185?utm_src=pdf-body-img
https://www.benchchem.com/product/b1660185?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/242/123/mak402bul-mk.pdf
https://www.researchgate.net/publication/303704610_Assay_of_CB1_Receptor_Binding
https://pmc.ncbi.nlm.nih.gov/articles/PMC3361572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3361572/
https://www.benchchem.com/product/b1660185#interaction-of-n-oleoyl-serinol-with-the-endocannabinoid-system
https://www.benchchem.com/product/b1660185#interaction-of-n-oleoyl-serinol-with-the-endocannabinoid-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

at: [https://www.benchchem.com/product/b1660185#interaction-of-n-oleoyl-serinol-with-the-
endocannabinoid-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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